6'-Carboxy Simvastatin 6'-Carboxy Simvastatin
Brand Name: Vulcanchem
CAS No.: 114883-30-6
VCID: VC20777688
InChI: InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1
SMILES: CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O
Molecular Formula: C25H36O7
Molecular Weight: 448.5 g/mol

6'-Carboxy Simvastatin

CAS No.: 114883-30-6

Cat. No.: VC20777688

Molecular Formula: C25H36O7

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

6'-Carboxy Simvastatin - 114883-30-6

Specification

CAS No. 114883-30-6
Molecular Formula C25H36O7
Molecular Weight 448.5 g/mol
IUPAC Name (2R,4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1
Standard InChI Key XKRMLBJLSDIWTC-AEEZTXMNSA-N
Isomeric SMILES CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O
SMILES CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O
Canonical SMILES CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Identification

6'-Carboxy Simvastatin is identified by the CAS number 125206-31-7 . The compound has a molecular formula of C25H36O7 and a molecular weight of 448.55 g/mol . It is known by several synonyms including "6-Carboxy δ-5',4',5,6-Simvastatin" and "6-Carboxy delta-5',4',5,6-simvastatin" .

The full IUPAC name of the compound is [4S-[4α,4aβ,5β(2S*,4S*),6β]]-4(2,2-Dimethyl-1-oxobutoxy)-3,4,4a,5,6,7-hexahydro-6-methyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-2-naphthalenecarboxylic Acid . This complex nomenclature reflects the stereochemistry and structural complexity of the molecule.

There also exists a deuterated version of this compound, 6'-Carboxy Simvastatin-d6, which contains six deuterium atoms in place of hydrogen atoms. This deuterated analog has a slightly higher molecular weight of 454.59 g/mol due to the additional mass of the deuterium atoms.

Table 1.1: Basic Chemical Information of 6'-Carboxy Simvastatin

PropertyValueReference
CAS Number125206-31-7
Molecular FormulaC25H36O7
Molecular Weight448.55 g/mol
IUPAC Name[4S-[4α,4aβ,5β(2S*,4S*),6β]]-4(2,2-Dimethyl-1-oxobutoxy)-3,4,4a,5,6,7-hexahydro-6-methyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-2-naphthalenecarboxylic Acid

Structural Characteristics

The structure of 6'-Carboxy Simvastatin derives from the parent compound simvastatin, which belongs to the statin class of medications. The most defining feature of 6'-Carboxy Simvastatin is the carboxylic acid group at the 6' position, which distinguishes it from simvastatin and influences its pharmacological properties and metabolic profile.

The compound maintains the core structure of simvastatin, which includes a hexahydronaphthalene ring system, a methylated side chain, a hydroxy-oxo-oxan (lactone) ring, and a 2,2-dimethyl-1-oxobutoxy group. These structural elements are essential for the statin family's ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

The carboxylic acid group in 6'-Carboxy Simvastatin potentially affects its solubility, protein binding, and receptor interactions compared to the parent compound. These modifications may result in altered pharmacokinetic and pharmacodynamic properties.

PropertyValueReference
Physical StateSolidInferred from structure
DensityNot Available (N/A)
Boiling PointNot Available (N/A)
Melting PointNot Available (N/A)
Flash PointNot Available (N/A)

Synthesis and Production

Manufacturing Considerations

Manufacturing considerations for 6'-Carboxy Simvastatin include several critical factors that influence production quality and efficiency. The synthesis requires precise control of reaction conditions to ensure selective functionalization and prevent unwanted side reactions. Temperature, solvent selection, catalyst type, and reaction time must all be carefully optimized.

Quality control measures are essential during manufacturing to verify the purity and identity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are typically employed to confirm the structural integrity and purity of the compound.

Production scale is another important consideration. 6'-Carboxy Simvastatin is primarily produced in small quantities for research purposes rather than for large-scale commercial applications. This limited production scale affects manufacturing approaches and economics.

Pharmacological Significance

Relationship to Simvastatin

Simvastatin itself is administered as an inactive lactone that undergoes metabolic activation to its β-hydroxyacid form through a combination of spontaneous chemical conversion and enzyme-mediated hydrolysis . 6'-Carboxy Simvastatin represents a further metabolic modification of the simvastatin molecule.

Table 3.1: Comparison of 6'-Carboxy Simvastatin with Parent Compound

PropertySimvastatin6'-Carboxy Simvastatin
Molecular FormulaC25H38O5C25H36O7
Primary UseCholesterol-lowering medicationResearch compound, metabolite
Administration FormInactive lactoneNot used therapeutically
Primary Site of ActionLiverNot fully characterized
MetabolismConverted to β-hydroxyacid formLikely a metabolite itself

Metabolic Pathway

6'-Carboxy Simvastatin likely represents one of the metabolites in the complex metabolic pathway of simvastatin. Simvastatin undergoes extensive first-pass extraction in the liver, which is both the target organ for the inhibition of HMG-CoA reductase and the primary site of metabolism .

The metabolic pathway of simvastatin involves several steps, beginning with the conversion of the lactone form to the active β-hydroxyacid form. Subsequent oxidative metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, with additional metabolism through CYP2C8 and CYP2C9 . The formation of 6'-Carboxy Simvastatin likely results from oxidative metabolism of simvastatin.

Understanding the position of 6'-Carboxy Simvastatin in the metabolic pathway of simvastatin is important for comprehending the pharmacokinetics and pharmacodynamics of simvastatin therapy. The presence and concentration of this metabolite may influence the efficacy and safety profile of simvastatin in different patient populations.

Research Applications

Role in Pharmacokinetic Studies

6'-Carboxy Simvastatin, particularly its deuterated form (6'-Carboxy Simvastatin-d6), is valuable in pharmacokinetic studies and metabolic research. The deuterated version allows researchers to track the compound more easily in biological systems compared to its non-deuterated counterpart.

In pharmacokinetic research, 6'-Carboxy Simvastatin-d6 serves as an internal standard for mass spectrometry, facilitating the accurate tracking of simvastatin metabolism. The deuterium labeling creates a mass difference that helps distinguish the compound from endogenous molecules and non-deuterated forms, enabling more precise quantification in complex biological matrices such as plasma and urine.

These studies provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of simvastatin. Understanding these processes is crucial for optimizing dosing regimens, predicting drug-drug interactions, and identifying factors that may affect the efficacy and safety of simvastatin therapy in different patient populations.

Analytical Uses

Application AreaSpecific Uses
Analytical ChemistryReference standard for chromatography; Purity analysis; Structure elucidation
Metabolic StudiesIdentification of simvastatin metabolites; Metabolic pathway mapping
PharmacokineticsAbsorption, distribution, metabolism, and excretion (ADME) studies; Bioavailability assessment
Drug DevelopmentIntermediate in synthesis of statin medications; Structure-activity relationship studies

Market Analysis

SupplierLocationProduct Offerings
TRCInternationalResearch-grade compound
Biosynth CarbosynthInternationalVarious quantities, research-grade
American Custom Chemicals CorporationUSAHigh-purity (95%) formulation

Price Comparison

The price of 6'-Carboxy Simvastatin varies significantly depending on the supplier, quantity, and purity. Based on available data, the following table provides a comparison of prices from different suppliers:

Table 5.2: Price Comparison of 6'-Carboxy Simvastatin Products

ManufacturerProduct DescriptionQuantityPrice (USD)Updated
TRC6-Carboxy∆-5',4',5,6-Simvastatin25mg$1,1002021-12-16
Biosynth Carbosynth6-Carboxy delta-5',4',5,6-simvastatin25mg$1,3652021-12-16
American Custom Chemicals Corporation6'-CARBOXY SIMVASTATIN 95.00%25mg$1,732.52021-12-16
Biosynth Carbosynth6-Carboxy delta-5',4',5,6-simvastatin1mg$124.92021-12-16
Biosynth Carbosynth6-Carboxy delta-5',4',5,6-simvastatin2mg$227.12021-12-16

The high price points reflect the specialized nature of the compound and its applications primarily in research settings rather than commercial or clinical use . The cost per milligram is significantly higher than that of therapeutic statins, indicating its status as a specialty research chemical rather than a mass-produced pharmaceutical.

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